molecular formula C13H11NO4S B6393285 6-(3-Methylsulfonylphenyl)nicotinic acid CAS No. 1261957-03-2

6-(3-Methylsulfonylphenyl)nicotinic acid

Cat. No.: B6393285
CAS No.: 1261957-03-2
M. Wt: 277.30 g/mol
InChI Key: FGGKJJLSMVRWQO-UHFFFAOYSA-N
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Description

6-(3-Methylsulfonylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a methylsulfonyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylsulfonylphenyl)nicotinic acid typically involves the introduction of the methylsulfonyl group to the phenyl ring followed by the attachment of the nicotinic acid moiety. One common method involves the reaction of 3-methylsulfonylphenylboronic acid with nicotinic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves multicomponent synthesis techniques. These methods allow for the efficient production of various derivatives by combining multiple reactants in a single reaction vessel. The use of environmentally friendly and cost-effective reagents is emphasized to meet the demands of green chemistry .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylsulfonylphenyl)nicotinic acid undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(3-Methylsulfonylphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism and as a vitamin B3 supplement.

    6-Methylsulfonylphenyl Derivatives: Compounds with similar structural features but different functional groups attached to the phenyl ring.

Uniqueness

6-(3-Methylsulfonylphenyl)nicotinic acid is unique due to the presence of both the methylsulfonyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGKJJLSMVRWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688176
Record name 6-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-03-2
Record name 6-[3-(Methanesulfonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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